molecular formula C10H10N2O6 B1329622 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid CAS No. 22871-56-3

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid

Cat. No.: B1329622
CAS No.: 22871-56-3
M. Wt: 254.2 g/mol
InChI Key: CPXQPGXUDGWVSK-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a nitro group, a carboxylic acid group, and a hydroxyethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of benzoic acid derivatives followed by the introduction of the hydroxyethyl carbamoyl group through a series of reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethyl carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Lacks the hydroxyethyl carbamoyl group, making it less versatile in certain reactions.

    5-Nitrosalicylic acid: Contains a hydroxyl group ortho to the carboxylic acid, which can influence its reactivity and applications.

    2-Hydroxyethyl carbamate: Lacks the aromatic ring and nitro group, limiting its use in aromatic substitution reactions.

Uniqueness

3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid is unique due to the presence of both the nitro and hydroxyethyl carbamoyl groups, which provide a combination of reactivity and functionalization options not found in simpler compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.

Properties

IUPAC Name

3-(2-hydroxyethylcarbamoyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c13-2-1-11-9(14)6-3-7(10(15)16)5-8(4-6)12(17)18/h3-5,13H,1-2H2,(H,11,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXQPGXUDGWVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177410
Record name 3-(((2-Hydroxyethyl)amino)carbonyl)-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22871-56-3
Record name 3-[[(2-Hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22871-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Hydroxyethyl)carbamoyl)-5-nitrobenzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(((2-Hydroxyethyl)amino)carbonyl)-5-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(2-hydroxyethyl)amino]carbonyl]-5-nitrobenzoic acid
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Record name 3-((2-HYDROXYETHYL)CARBAMOYL)-5-NITROBENZOIC ACID
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